REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])[CH:5]([NH2:8])[C:6]#[N:7])[CH3:2].[CH:10]([O-])([O-])OCC.[NH2:16][C:17]1[CH:21]=[CH:20][N:19]([CH3:22])[N:18]=1>C(#N)C>[NH2:7][C:6]1[N:16]([C:17]2[CH:21]=[CH:20][N:19]([CH3:22])[N:18]=2)[CH:10]=[N:8][C:5]=1[C:4]([O:3][CH2:1][CH3:2])=[O:9]
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C#N)N)=O
|
Name
|
ethyl orthoformate
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
NC1=NN(C=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
under heating for 4.5 hours
|
Duration
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4.5 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Crystals precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered out
|
Type
|
WASH
|
Details
|
by washing with ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=CN1C1=NN(C=C1)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |